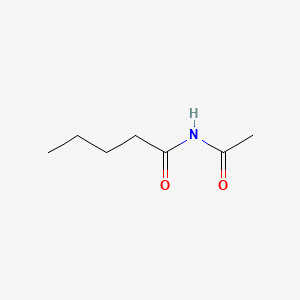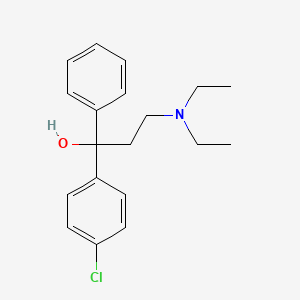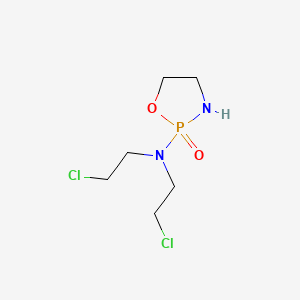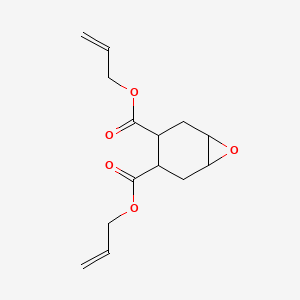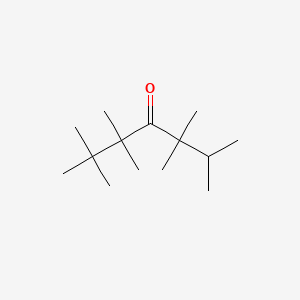
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is a chemical compound with the molecular formula C14H28O. It is a ketone, specifically a heptanone, characterized by the presence of multiple methyl groups attached to the heptane backbone. This compound is known for its unique structure and properties, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the ketonization process. This process includes the pyrolysis of iron (II) butyrate, which leads to the formation of the desired ketone . The reaction conditions for this process generally require high temperatures to facilitate the pyrolysis reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may involve large-scale ketonization processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzymes that catalyze oxidation-reduction processes. The exact pathways and targets depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-heptanone: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone: This compound has an additional methyl group, which can affect its physical and chemical properties.
2,2,3,5,5,6,6-Heptamethyl-3-heptene: This compound is an alkene with a similar backbone but different functional groups, leading to distinct reactivity and applications.
Uniqueness
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts unique chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5340-81-8 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6-heptamethylheptan-4-one |
InChI |
InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3 |
InChI-Schlüssel |
YKZLJNRFMQKDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


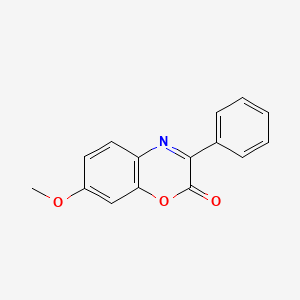
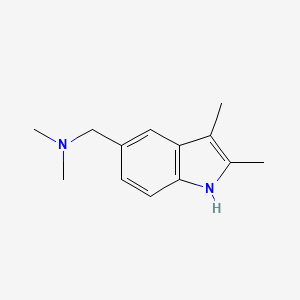
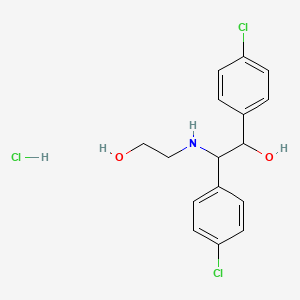
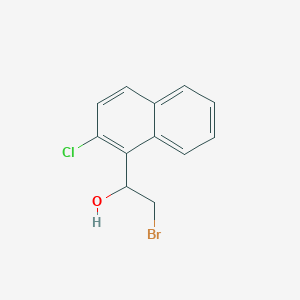
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)


